4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C17H17Cl3N4O4S2 and a molecular weight of 511.836 . This compound is known for its unique structural features, which include a trichloroethyl group, a methoxybenzamide moiety, and an aminosulfonylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It’s possible that it interacts with its target by binding to active sites or allosteric sites, thereby modulating the target’s activity.
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the target is identified, the biochemical pathways can be better understood.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to describe the specific results of its action .
Preparation Methods
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the aminosulfonylphenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with a suitable carbonothioylating agent to form the aminosulfonylphenyl intermediate.
Introduction of the trichloroethyl group: The intermediate is then reacted with trichloroethylamine under controlled conditions to introduce the trichloroethyl group.
Coupling with methoxybenzamide: Finally, the product is coupled with 4-methoxybenzoyl chloride to form the desired compound.
Chemical Reactions Analysis
4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide can be compared with other similar compounds, such as:
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide: This compound has a similar structure but contains additional nitro groups, which may alter its chemical properties and reactivity.
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide: This compound has a methyl group instead of a methoxy group, which may affect its solubility and reactivity.
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-methoxybenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide moiety.
Properties
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N4O4S2/c1-28-12-6-2-10(3-7-12)14(25)23-15(17(18,19)20)24-16(29)22-11-4-8-13(9-5-11)30(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOQSTRXZXQVFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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